2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C21H27NO9S and a molecular weight of 469.51 g/mol . This compound is characterized by its complex structure, which includes a nitrophenoxy group, multiple ethoxy linkages, and a methylbenzenesulfonate moiety. It is typically used in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves multiple steps. One common synthetic route includes the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is treated with 4-methylbenzenesulfonyl chloride under basic conditions to yield the desired product .
Chemical Reactions Analysis
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethoxy chains can be oxidized under strong oxidative conditions, potentially leading to the cleavage of the ether linkages.
Common reagents used in these reactions include sodium borohydride for reduction, sodium hydroxide for nucleophilic substitution, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether and sulfonate groups.
Mechanism of Action
The mechanism of action of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in electron transfer reactions, while the ethoxy chains and sulfonate group can interact with hydrophobic and ionic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate include:
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methyl group.
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methoxybenzenesulfonate: Similar structure but with a methoxy group instead of a methyl group.
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-ethylbenzenesulfonate: Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO8S/c1-16-2-8-19(9-3-16)29(23,24)28-15-13-26-11-10-25-12-14-27-18-6-4-17(5-7-18)20(21)22/h2-9H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWLKLLOUMKHAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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